molecular formula C7H14N2O2S B11770261 2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 64950-14-7

2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Katalognummer: B11770261
CAS-Nummer: 64950-14-7
Molekulargewicht: 190.27 g/mol
InChI-Schlüssel: COKGSRJPLUNYIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a unique compound characterized by its thiazolidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both an amino group and a carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-amino-2-methyl-1-propanol with thioglycolic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The reaction conditions usually involve heating the reactants in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolidine-4-carboxylic acid: Lacks the aminomethyl and dimethyl groups.

    2-(Aminomethyl)-1,3-thiazolidine-4-carboxylic acid: Similar structure but without the dimethyl substitution.

Uniqueness

The dimethyl substitution provides steric hindrance, which can influence the compound’s interactions with other molecules and its overall stability .

Eigenschaften

CAS-Nummer

64950-14-7

Molekularformel

C7H14N2O2S

Molekulargewicht

190.27 g/mol

IUPAC-Name

2-(aminomethyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C7H14N2O2S/c1-7(2)5(6(10)11)9-4(3-8)12-7/h4-5,9H,3,8H2,1-2H3,(H,10,11)

InChI-Schlüssel

COKGSRJPLUNYIU-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(NC(S1)CN)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.